4-Oxaspiro[2.4]heptan-6-ol
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Overview
Description
4-Oxaspiro[2.4]heptan-6-ol is a chemical compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . It is characterized by a spirocyclic structure, where a tetrahydrofuran ring is fused to a cyclopropane ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[2.4]heptan-6-ol can be achieved through several methods. One common approach involves the cyclization of bis(bromomethyl) compounds using zinc in an intramolecular Wurtz synthesis . This method typically requires the use of anhydrous conditions and a suitable solvent, such as tetrahydrofuran, to facilitate the reaction.
Another method involves the ozonolysis of bicyclo[1.1.0]butane, which yields a mixture of products, including this compound . This reaction is carried out under low-temperature conditions to prevent the decomposition of the intermediate ozonides.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxaspiro[2.4]heptan-6-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
4-Oxaspiro[2.4]heptan-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxaspiro[2.4]heptan-6-ol is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to active sites or allosteric sites, thereby altering their activity . The spirocyclic structure can also influence the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Oxaspiro[2.4]heptan-7-one: Similar spirocyclic structure but with a ketone functional group instead of a hydroxyl group.
Spiro[2.3]hexan-4-one: Another spirocyclic compound with a different ring size and functional group arrangement.
Uniqueness
4-Oxaspiro[2.4]heptan-6-ol is unique due to its specific combination of a tetrahydrofuran ring and a cyclopropane ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of novel compounds and in the study of spirocyclic chemistry .
Properties
IUPAC Name |
4-oxaspiro[2.4]heptan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-6(1-2-6)8-4-5/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAKSOHRNZXSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221443-32-8 |
Source
|
Record name | 4-oxaspiro[2.4]heptan-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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